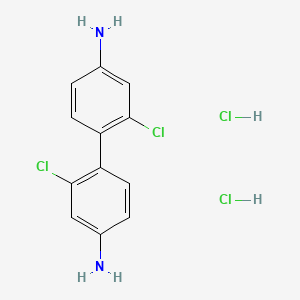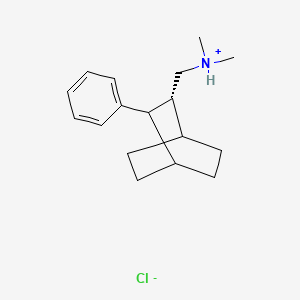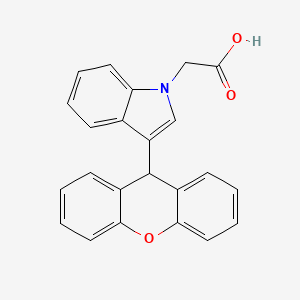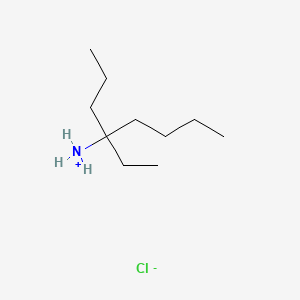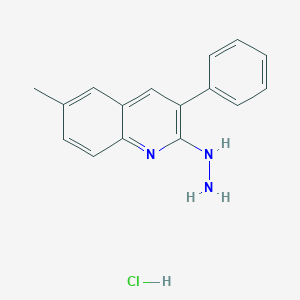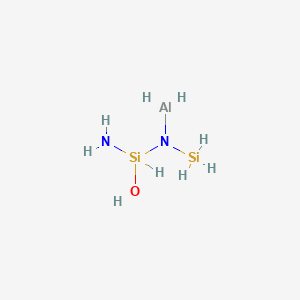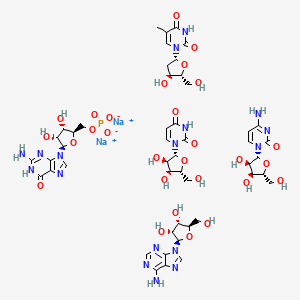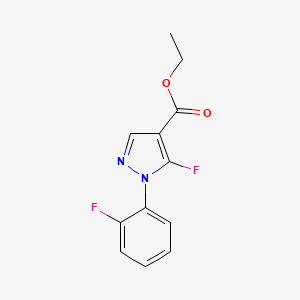
Bis(dodecylthio)dioctylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dodecylthio)dioctylstannane is an organotin compound with the chemical formula C₄₀H₈₄S₂Sn. It is a mono-constituent substance that consists of a tin atom as the central metal element with two octyl and two dodecylthio ligands . This compound is known for its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(dodecylthio)dioctylstannane typically involves the reaction of dioctyltin dichloride with dodecylthiol. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene. The reaction conditions include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(dodecylthio)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiols.
Substitution: The dodecylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Bis(dodecylthio)dioctylstannane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential use in biological systems due to its organotin structure.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used as a stabilizer in the production of plastics and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of bis(dodecylthio)dioctylstannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their activity. It can also interact with cellular membranes, affecting their integrity and function. The molecular targets include thiol-containing enzymes and membrane proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate: Similar structure but different ligands.
Dioctyltin bis(dodecylmercaptide): Similar organotin compound with different substituents.
Uniqueness
Bis(dodecylthio)dioctylstannane is unique due to its specific combination of octyl and dodecylthio ligands, which impart distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
22205-30-7 |
|---|---|
Formule moléculaire |
C40H84S2Sn |
Poids moléculaire |
747.9 g/mol |
Nom IUPAC |
bis(dodecylsulfanyl)-dioctylstannane |
InChI |
InChI=1S/2C12H26S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-5-7-8-6-4-2;/h2*13H,2-12H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
ZLQKLRJBHMDQPD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCS[Sn](CCCCCCCC)(CCCCCCCC)SCCCCCCCCCCCC |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


